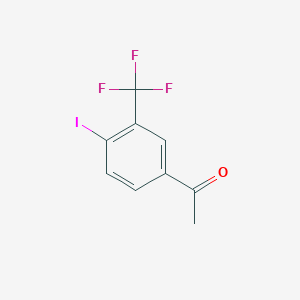

4'-Iodo-3'-(trifluoromethyl)acetophenone

Description

Significance of Organoiodine Moieties in Synthetic Methodologies

The presence of an iodine atom on an aromatic ring is of profound strategic importance in synthetic chemistry. The carbon-iodine (C-I) bond is the least stable of the carbon-halogen bonds, a characteristic that translates into high reactivity and makes it an excellent leaving group. issr.edu.khquora.com This lability is a key feature exploited in a multitude of cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.

Aryl iodides are premier substrates for seminal transition-metal-catalyzed reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These methodologies allow for the direct attachment of diverse molecular fragments at the position of the iodine atom, providing a reliable and versatile route to complex molecular architectures that would be difficult to assemble otherwise.

Furthermore, the field of hypervalent iodine chemistry has brought forth a class of organoiodine compounds that serve as powerful and environmentally benign oxidizing agents. bohrium.comfrontiersin.orgnih.gov Hypervalent iodine reagents can mediate a wide array of transformations, including oxidative couplings and functional group transfers, often avoiding the use of toxic heavy-metal oxidants. bohrium.comfrontiersin.org This dual utility—as both a reactive handle for coupling reactions and a precursor to potent oxidants—cements the significance of the organoiodine moiety in the toolkit of modern synthetic organic chemistry.

| Bond | Bond Dissociation Enthalpy (kcal/mol) |

|---|---|

| C-F | ~97.2 acs.org |

| C-Cl | ~68.6 acs.org |

| C-Br | ~57.1 acs.org |

| C-I | ~57.6 (for CH3I) |

Impact of Trifluoromethyl Groups on Molecular Design and Reactivity

The trifluoromethyl (−CF3) group is a unique and powerful substituent that dramatically influences the physicochemical properties of a molecule. wikipedia.org Its high electronegativity, often described as intermediate between that of fluorine and chlorine, makes it a strong electron-withdrawing group. wikipedia.orgmdpi.com This electronic effect can significantly alter the reactivity of the aromatic ring and adjacent functional groups.

In the context of medicinal chemistry and drug design, the −CF3 group is frequently employed as a bioisostere for methyl or chloro groups. wikipedia.orgmdpi.com Its introduction can lead to several beneficial modifications:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the −CF3 group highly resistant to oxidative metabolism. mdpi.com This can increase a drug's half-life and bioavailability. mdpi.comnih.gov

Increased Lipophilicity: The −CF3 group generally increases the lipophilicity (hydrophobicity) of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.comnih.govnih.gov

Modulation of Acidity/Basicity: The electron-withdrawing nature of the −CF3 group can increase the acidity of nearby protons and decrease the basicity of adjacent functional groups. wikipedia.org

Improved Binding Affinity: The unique steric and electronic properties of the −CF3 group can lead to stronger and more selective interactions with protein binding sites. mdpi.com

These combined effects make the trifluoromethyl group an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. mdpi.comresearchgate.net

| Property Affected | Impact of −CF3 Substitution |

|---|---|

| Electronic Profile | Strongly electron-withdrawing mdpi.com |

| Metabolic Stability | Increases resistance to oxidation mdpi.comnih.gov |

| Lipophilicity | Generally increases mdpi.comnih.gov |

| Acidity/Basicity | Increases acidity, decreases basicity of adjacent groups wikipedia.org |

| Binding Interactions | Can enhance affinity and selectivity mdpi.com |

Strategic Importance of Functionalized Acetophenone (B1666503) Scaffolds as Synthetic Intermediates

The acetophenone framework is a valuable and versatile building block in organic synthesis. nih.govresearchgate.net As a simple aromatic ketone, its chemical reactivity allows it to serve as an ideal synthon for a wide range of transformations, particularly in the construction of heterocyclic compounds, which form the core of many natural products and pharmaceuticals. nih.govresearchgate.netjournalcra.com The acetyl group is amenable to numerous reactions, including aldol (B89426) condensations, α-functionalization, and multicomponent reactions, providing pathways to diverse and complex molecular structures. nih.govresearchgate.net

Functionalized acetophenones are particularly crucial in Diversity-Oriented Synthesis (DOS). mdpi.comnih.govupi.edu DOS is a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening in drug discovery. mdpi.comnih.govcam.ac.uk By starting with a common scaffold like an amino- or halo-acetophenone, chemists can apply various reaction sequences to rapidly generate a multitude of distinct molecular architectures, such as flavones, quinolones, and chalcones. mdpi.comupi.edu This approach accelerates the identification of novel compounds with potential therapeutic applications. mdpi.com The presence of additional functional groups on the acetophenone ring, such as the iodo and trifluoromethyl moieties in 4'-Iodo-3'-(trifluoromethyl)acetophenone, further expands the possibilities for diversification, allowing for orthogonal chemical manipulations at different sites of the molecule.

Research Trajectories in Constructing Complex Fluorinated and Halogenated Aromatic Systems

The significant impact of fluorine and other halogens on molecular properties has fueled intensive research into novel methods for their incorporation into aromatic systems. Current research trajectories are focused on developing more efficient, selective, and scalable strategies for synthesizing complex fluorinated and halogenated compounds.

One major area of advancement is late-stage functionalization . rsc.orgrsc.orgdovepress.com This approach involves introducing fluorine or halogen atoms into a complex molecule at a late step in the synthetic sequence. This is highly advantageous as it allows for the rapid diversification of advanced intermediates and drug candidates without the need to redesign the entire synthesis from simple fluorinated starting materials. harvard.edu Techniques involving C-H bond activation and fluorination are at the forefront of this field. rsc.orgdovepress.com

Another key research direction is the use of novel synthetic intermediates and reagents. For instance, the chemistry of arynes has been successfully employed for the synthesis of various fluorinated aromatic and heterocyclic molecules. rsc.orgresearchgate.neturfu.rursc.org The high reactivity of these intermediates provides a powerful tool for the rapid construction of complex systems. rsc.orgurfu.ru Concurrently, the development of new, milder, and more selective fluorinating agents continues to be a priority, moving away from harsh traditional reagents. mdpi.com

Furthermore, the site-selective cross-coupling of polyhalogenated arenes is an effective strategy for building functionalized molecules where the reactivity of identical halogens can be controlled to achieve sequential, site-specific modifications. nih.govacs.org These evolving methodologies are expanding the accessible chemical space of fluorinated and halogenated aromatic compounds, paving the way for the discovery of new materials and therapeutics. urfu.ru

Structure

3D Structure

Properties

IUPAC Name |

1-[4-iodo-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO/c1-5(14)6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZLBRSGHFZEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Iodo 3 Trifluoromethyl Acetophenone

Reactivity of the Ketone Moiety

The reactivity of 4'-Iodo-3'-(trifluoromethyl)acetophenone is largely dictated by the ketone functional group, which is significantly influenced by the electronic properties of the substituents on the aromatic ring. The carbonyl carbon is electrophilic and serves as a primary site for chemical transformations.

The carbonyl group of 4'-Iodo-3'-(trifluoromethyl)acetophenone is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the adjacent trifluoromethyl and iodo groups. These substituents increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. A wide range of nucleophiles can add to this activated carbonyl center.

Trifluoromethyl ketones are well-established as potent electrophiles in nucleophilic addition reactions. nih.gov Common nucleophilic additions include reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions (to form cyanohydrins), and enolates (in aldol-type reactions). For instance, the reaction with trimethylsilyl (B98337) cyanide (TMSCN), often catalyzed by a Lewis acid, would yield the corresponding cyanohydrin silyl (B83357) ether. Similarly, trifluoromethyl ketones readily react with the Ruppert-Prakash reagent (TMSCF3) in the presence of a nucleophilic initiator to form trifluoromethylated tertiary alcohols. semanticscholar.orgresearchgate.net While this specific reaction adds a second trifluoromethyl group, it exemplifies the high reactivity of the carbonyl center. The reaction of various ketones with fluoroform (HCF3) and a potassium base has also been shown to produce trifluoromethyl carbinols in high yields. nih.gov

Like other acetophenones, 4'-Iodo-3'-(trifluoromethyl)acetophenone can undergo enolization, forming an enol or enolate intermediate by deprotonation of the α-carbon (the methyl group). This enolate is a key nucleophilic intermediate for various α-functionalization reactions. The acidity of the α-protons is increased by the electron-withdrawing capacity of the substituted phenyl ring, facilitating enolate formation.

Strategies for the α-functionalization of acetophenones are extensive and include methods like Kornblum oxidation and direct C-H functionalization. researchgate.netnih.gov Kornblum oxidation, using reagents like iodine and dimethyl sulfoxide (B87167) (DMSO), could convert the methyl group into an aldehyde functionality, yielding an arylglyoxal intermediate. nih.gov Direct C-H functionalization, often proceeding through radical intermediates, allows for the introduction of various substituents at the α-position. nih.gov Furthermore, photocatalytic methods have been developed for the α-trifluoromethylation of methyl ketones, demonstrating a pathway for further functionalization at this position. elsevierpure.comelsevierpure.com The enolate can also participate in classic reactions such as halogenation (e.g., with I2 or NBS) and alkylation.

The reduction of the carbonyl group in 4'-Iodo-3'-(trifluoromethyl)acetophenone to the corresponding secondary alcohol, 1-(4-iodo-3-(trifluoromethyl)phenyl)ethanol, is a significant transformation, often pursued with high chemo- and stereoselectivity.

Biocatalytic reductions using whole-cell microorganisms or isolated enzymes (ketoreductases, alcohol dehydrogenases) offer a green and highly enantioselective method for producing chiral alcohols from prochiral ketones. ftb.com.hr The reduction of acetophenone (B1666503) derivatives is a widely studied area in biocatalysis. ftb.com.hr The reaction velocity is generally enhanced when strong electron-withdrawing groups, such as the trifluoromethyl group, are present on the aromatic ring. ftb.com.hr This is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates hydride transfer from cofactors like NADH or NADPH. ftb.com.hr

Various microorganisms and enzymes have been shown to reduce substituted acetophenones with high enantiomeric excess (e.e.), typically following Prelog's rule to yield the (S)-alcohol. ftb.com.hr However, anti-Prelog products can also be obtained depending on the specific enzyme used. For example, ketoreductases from Pichia glucozyma (KRED1-Pglu) have been used for the enantioselective reduction of various acetophenones. rsc.org

| Substrate | Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| 3,5-bis(trifluoromethyl) acetophenone | Leifsonia xyli HS0904 | (R) | 62 | 99.4 |

| Acetophenone | ADH from Lactobacillus kefir | (S) | >99 | >99 |

| 4'-Chloroacetophenone | Saccharomyces cerevisiae | (S) | 85 | 97 |

| 3'-Methoxyacetophenone | KRED1-Pglu | (S) | 98 | >99 |

Catalytic hydrogenation provides a powerful alternative to biocatalysis for the reduction of ketones. This can be achieved through direct hydrogenation with H2 gas or by transfer hydrogenation, using a hydrogen donor like isopropanol. A variety of metal catalysts, particularly those based on ruthenium, rhodium, iridium, and palladium, are effective for this transformation. researchgate.netgoogle.comresearchgate.netdtu.dk

Asymmetric hydrogenation, using chiral ligands in combination with a metal center, allows for the synthesis of enantiomerically enriched alcohols. For instance, iridium catalysts with cyclometalated imide groups have been developed for the highly selective asymmetric hydrogenation of related N-methyl imines derived from 4'-(trifluoromethyl)acetophenone. researchgate.net Similarly, asymmetric transfer hydrogenation of 3,5-bis(trifluoromethyl)acetophenone has been achieved with high efficiency using rhodium or ruthenium catalysts. google.com Porous organic polymers supporting palladium nanoparticles (Pd@Ph-POP) have also been shown to be efficient for the hydrodeoxygenation of acetophenone to ethylbenzene, a reaction that proceeds via the corresponding alcohol intermediate. dtu.dk

| Substrate | Catalyst System | Reaction Type | Product | Conversion/Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| 3,5-bis(trifluoromethyl)acetophenone | [Rh(Cp*)Cl2]2 / (S,S)-TsDPEN | Asymmetric Transfer Hydrogenation | (R)-alcohol | 95 | 97 |

| Acetophenone | Ni@C | Direct Hydrogenation | 1-Phenylethanol | 99.1 | N/A |

| Acetophenone | Pd@Ph-POP | Hydrodeoxygenation | Ethylbenzene | >99 | N/A |

| 4'-(trifluoromethyl) acetophenone N-methyl imine | Iridium-Cyclometalated Imide | Asymmetric Hydrogenation | Chiral Amine | >99 | 99 |

The two substituents on the aromatic ring, the trifluoromethyl group at the 3'-position and the iodo group at the 4'-position, profoundly modulate the reactivity of the ketone moiety through their electronic and steric effects.

Electronic Effects: Both the trifluoromethyl (-CF3) group and the iodo (-I) group are electron-withdrawing through the inductive effect (-I effect). The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. The iodo group is the least electronegative of the halogens but still exerts a significant inductive pull. Positioned meta (3') and para (4') to the acetyl group, these substituents synergistically withdraw electron density from the aromatic ring and, consequently, from the carbonyl group. This withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted acetophenone. This enhanced reactivity is observed in both nucleophilic addition reactions and the increased rates of enzymatic reductions. ftb.com.hr

Steric Effects: The steric hindrance from the substituents is relatively minimal. The trifluoromethyl group at the meta position does not significantly crowd the reaction center at the carbonyl group. Similarly, the iodo group at the para position is distant from the acetyl group and poses no steric impediment to an approaching nucleophile. Therefore, the reactivity of the ketone is primarily governed by the powerful electronic effects of the substituents.

Chemo- and Stereoselective Reductions

Reactivity of the Aryl Iodide Moiety

The aryl iodide moiety is a key functional group in 4'-Iodo-3'-(trifluoromethyl)acetophenone, rendering the molecule highly reactive in a variety of important organic transformations. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in nucleophilic substitution reactions and a prime site for oxidative addition in transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide range of substituents at the 4'-position, making this compound a valuable building block in the synthesis of more complex molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

The aryl iodide group of 4'-Iodo-3'-(trifluoromethyl)acetophenone is particularly well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The general reactivity trend for aryl halides in these coupling reactions is I > Br > Cl > F, positioning aryl iodides as the most reactive substrates. This high reactivity allows for milder reaction conditions and often results in higher yields and faster reaction rates compared to other aryl halides.

The catalytic cycles of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, while distinct in their coupling partners, share a common mechanistic framework involving a palladium catalyst. The cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequent steps involve transmetalation (in Suzuki-Miyaura), migratory insertion (in Heck), or reaction with a copper acetylide (in Sonogashira), followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

A kinetic study on the Suzuki-Miyaura reaction of the closely related 4'-iodoacetophenone (B82248) with phenylboronic acid, catalyzed by the Herrmann-Beller palladacycle, revealed a quasi-first-order dependence on the concentration of the aryl iodide and a first-order dependence on the palladium catalyst concentration. The reaction was found to be zero-order with respect to the base and the boronic acid, suggesting that the oxidative addition of the aryl iodide to the palladium center is the rate-determining step in the catalytic cycle. The study determined a global activation energy of approximately 63 kJ/mol for this reaction.

| Reaction | Key Mechanistic Steps |

| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

| Sonogashira | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |

| Buchwald-Hartwig | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

The substrate scope of cross-coupling reactions involving aryl iodides like 4'-Iodo-3'-(trifluoromethyl)acetophenone is broad, allowing for the introduction of a diverse array of functional groups.

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron reagent, enabling the formation of biaryl compounds. The reaction is tolerant of a wide range of functional groups on both coupling partners.

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. The reaction typically exhibits high stereoselectivity.

Sonogashira Reaction: This reaction couples the aryl iodide with a terminal alkyne, providing a powerful method for the synthesis of aryl alkynes. A study on the Sonogashira coupling of 4'-iodoacetophenone with trimethylsilylacetylene (B32187) demonstrated the feasibility of this transformation.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. This method is widely used for the synthesis of arylamines. Studies on the nickel-catalyzed Buchwald-Hartwig-type amination of p-iodoacetophenone have shown successful coupling with various anilines, highlighting the potential for similar reactivity with its trifluoromethylated analog.

Ligand Effects: The choice of ligand coordinated to the palladium catalyst is crucial for the success of these cross-coupling reactions. Ligands play a significant role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups, are often employed to enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalytic cycles. For instance, in the Buchwald-Hartwig amination, the development of specialized phosphine ligands has been instrumental in expanding the substrate scope to include a wide variety of amines and aryl halides. wikipedia.org Similarly, in Sonogashira couplings, the use of appropriate ligands can allow the reaction to proceed under milder, copper-free conditions. libretexts.org

| Coupling Partner | Product Type | Typical Catalytic System |

| Organoboron Reagent | Biaryl | Pd catalyst, Phosphine ligand, Base |

| Alkene | Substituted Alkene | Pd catalyst, Base |

| Terminal Alkyne | Aryl Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

| Amine | Arylamine | Pd catalyst, Phosphine ligand, Base |

Hypervalent Iodine Chemistry and Oxidative Transformations

The iodine atom in 4'-Iodo-3'-(trifluoromethyl)acetophenone can be oxidized to a higher valence state, typically +3 (iodonium) or +5 (iodoxy), leading to the formation of hypervalent iodine compounds. These reagents are valuable in organic synthesis as they are powerful oxidizing agents and can act as electrophilic sources of the aryl group.

Diaryliodonium salts are hypervalent iodine(III) compounds that can be synthesized from aryl iodides like 4'-Iodo-3'-(trifluoromethyl)acetophenone. A common method for their preparation involves the oxidation of the iodoarene with an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA) in the presence of a suitable arene and a strong acid like triflic acid. diva-portal.org These salts are generally stable, crystalline solids.

The primary reactivity of diaryliodonium salts lies in their ability to act as arylating agents. They can transfer one of their aryl groups to a variety of nucleophiles, including carbanions, amines, and phenols, under metal-free conditions. This reactivity provides a valuable alternative to transition metal-catalyzed arylation reactions.

In unsymmetrical diaryliodonium salts, where the two aryl groups attached to the iodine atom are different, the question of which aryl group is transferred to the nucleophile becomes important. The selectivity of this aryl transfer is influenced by both electronic and steric factors. Generally, the more electron-deficient aryl group is preferentially transferred. This is because the bond between the iodine and the more electron-deficient aryl group is more polarized, making that aryl group more susceptible to nucleophilic attack.

Furthermore, diaryliodonium salts can undergo ligand exchange reactions, where the counter-anion or other ligands associated with the iodine center are replaced. This can influence the solubility, stability, and reactivity of the salt. In some cases, an aryl exchange between diaryliodonium salts has been observed, which can complicate the outcome of arylation reactions. nih.gov The mechanism of arylation is believed to proceed through the formation of a T-shaped intermediate, where the nucleophile and one of the aryl groups occupy the apical positions of a trigonal bipyramidal geometry around the iodine atom. Reductive elimination from this intermediate then leads to the formation of the arylated product and an iodoarene. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry for the functionalization of aromatic rings. diva-portal.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. diva-portal.orgnih.gov For an SNAr reaction to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, particularly those positioned ortho and/or para to the leaving group. nih.govsemanticscholar.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance or induction. nih.gov

Radical Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in aryl iodides is relatively weak compared to other carbon-halogen bonds, making it susceptible to homolytic cleavage to generate aryl radicals. This reactivity can be harnessed in a variety of synthetic transformations. For 4'-iodo-3'-(trifluoromethyl)acetophenone, the C-I bond can serve as a synthetic handle for radical-mediated reactions, often initiated by light (photocatalysis), heat, or a radical initiator. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. scispace.com In a typical cycle, a photocatalyst, such as a ruthenium or iridium complex, absorbs light and reaches an excited state. scispace.com This excited state can then engage in a single-electron transfer (SET) with the aryl iodide. Depending on the specific catalyst and conditions, this can occur through either an oxidative or reductive quenching cycle to generate the corresponding aryl radical. scispace.com

Once formed, the 4-acetyl-2-(trifluoromethyl)phenyl radical is a highly reactive intermediate that can participate in numerous transformations, including:

Coupling Reactions: Cross-coupling with other radical species or trapping by organometallic reagents.

Addition to Multiple Bonds: Addition to alkenes or alkynes to form new carbon-carbon bonds, a key step in difunctionalization reactions. nih.gov

Atom Transfer Radical Addition (ATRA): Reaction with compounds containing transferable atoms.

The trifluoromethyl group is a common moiety introduced via radical pathways, and the principles governing those reactions are applicable to radicals generated from the C-I bond of this substrate. researchgate.netresearchgate.net

Interplay of Functional Groups

Electronic Effects of Trifluoromethyl and Iodo Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 4'-iodo-3'-(trifluoromethyl)acetophenone is profoundly influenced by the combined electronic effects of its three substituents.

Trifluoromethyl Group (-CF3): This group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. mdpi.com Its effect is primarily inductive (-I), stemming from the high electronegativity of the three fluorine atoms. mdpi.com This strong inductive pull significantly decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack. mdpi.comrsc.org

Acetyl Group (-COCH3): The acetyl group is also strongly deactivating and electron-withdrawing. It exerts both a negative inductive effect (-I) and a significant negative resonance effect (-R), pulling electron density from the ring into the carbonyl group. It directs incoming electrophiles to the meta position.

Iodo Group (-I): The iodine atom exhibits a dual electronic nature. It is deactivating due to its negative inductive effect (-I), which outweighs its positive resonance effect (+R) where the lone pairs on the iodine can donate into the π-system. As a halogen, it acts as an ortho-, para-director for electrophilic aromatic substitution.

Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

The presence of multiple functional groups in 4'-iodo-3'-(trifluoromethyl)acetophenone raises important questions of selectivity in chemical transformations.

Regioselectivity:

Electrophilic Aromatic Substitution: Predicting the outcome of an electrophilic attack is more complex. The acetyl and trifluoromethyl groups are both strong deactivators and meta-directors, while the iodo group is a deactivating ortho-, para-director. The positions meta to the acetyl/trifluoromethyl groups are C2 and C6. The positions ortho and para to the iodo group are C3 and C5 (already substituted) and C1 (already substituted). An incoming electrophile would likely be directed to the C2 or C6 position, though the reaction would require harsh conditions due to the profound deactivation of the ring.

Metalation: Directed ortho-metalation (DoM) could potentially occur. The acetyl group could direct lithiation to its ortho position (C5), but this position is sterically hindered by the adjacent iodine.

Chemoselectivity: The molecule offers three distinct sites for reactions: the acetyl group's carbonyl, the C-I bond, and the aromatic ring.

Reduction: The ketone can be reduced to a secondary alcohol without affecting the C-I bond using standard reducing agents like sodium borohydride. More powerful reducing agents might affect the C-I bond.

Palladium-Catalyzed Cross-Coupling: The C-I bond is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions can typically be performed with high chemoselectivity, leaving the ketone untouched.

Nucleophilic Addition to Carbonyl: The carbonyl group can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. These conditions would likely be compatible with the C-I bond.

Stereochemical Outcomes in Asymmetric Transformations

The acetyl group is a prochiral center, making it a prime target for asymmetric transformations to generate chiral molecules, which are of significant interest in the pharmaceutical industry. nih.govrsc.org The most common asymmetric transformation for a ketone is its reduction to a chiral secondary alcohol.

The asymmetric reduction of structurally similar trifluoromethyl-substituted acetophenones has been extensively studied and provides a strong precedent for predicting the behavior of 4'-iodo-3'-(trifluoromethyl)acetophenone. nih.govresearchgate.net These reductions can be achieved with high enantioselectivity using various catalytic systems:

Biocatalysis: Whole-cell systems or isolated enzymes (reductases) from microorganisms like Candida magnoliae or recombinant E. coli have been shown to reduce substituted acetophenones to the corresponding (R)- or (S)-alcohols with excellent enantiomeric excess (ee > 99%). nih.govresearchgate.net

Organometallic Catalysis: Chiral transition metal complexes, often based on ruthenium, rhodium, or iridium, are highly effective for asymmetric transfer hydrogenation or asymmetric hydrogenation of ketones, yielding chiral alcohols in high ee.

The specific stereochemical outcome—whether the (R)- or (S)-enantiomer is formed—depends entirely on the choice of catalyst (e.g., the specific enzyme or the chirality of the ligand in a metal complex). nih.govresearchgate.net The electronic nature and steric bulk of the substituents on the aromatic ring can influence the reaction rate and selectivity, but high enantioselectivity is generally achievable for this class of substrates.

| Substrate | Catalyst/System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3'-(Trifluoromethyl)acetophenone (B147564) | Recombinant E. coli with carbonyl reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | > 99.9% | nih.gov |

| 3,5-Bis(trifluoromethyl)acetophenone | Candida tropicalis 104 cells | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | > 92% | researchgate.net |

Derivatization and Transformation Studies of 4 Iodo 3 Trifluoromethyl Acetophenone

Synthesis of Functionalized Aryl Ketones

The carbon-iodine bond in 4'-Iodo-3'-(trifluoromethyl)acetophenone is a prime site for modification, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon bonds, effectively replacing the iodine atom with various organic moieties. Additionally, the iodo group can be transformed into other useful functionalities, further expanding the synthetic utility of this scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org The high reactivity of the C-I bond in aryl iodides makes 4'-Iodo-3'-(trifluoromethyl)acetophenone an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. core.ac.ukthieme-connect.de The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. core.ac.uk For 4'-Iodo-3'-(trifluoromethyl)acetophenone, a Suzuki coupling would introduce a new aryl or vinyl substituent at the 4'-position. The reaction generally proceeds in the presence of a palladium catalyst and a base. ikm.org.my

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for creating arylalkynes. libretexts.org Utilizing 4'-Iodo-3'-(trifluoromethyl)acetophenone in a Sonogashira coupling allows for the direct attachment of an alkyne group, a versatile handle for further synthetic manipulations. The reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of aryl rings. tue.nl Applying the Heck reaction to 4'-Iodo-3'-(trifluoromethyl)acetophenone enables the introduction of various alkenyl groups, leading to the synthesis of substituted styrenes and other vinylated aromatics. nih.gov

Table 1: Overview of Cross-Coupling Reactions for 4'-Iodo-3'-(trifluoromethyl)acetophenone This table is illustrative, based on typical conditions for similar aryl iodides.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Na₂CO₃ | Biaryl or Aryl-alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Aryl-alkyne |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | Aryl-alkene (Stilbene) |

While the iodo group is excellent for cross-coupling, its conversion to other halogens or pseudohalogens can be advantageous for subsequent synthetic steps or for fine-tuning molecular properties.

Halogen Exchange (Finkelstein Reaction): The Finkelstein reaction involves the exchange of one halogen for another. wikipedia.org While classically applied to alkyl halides, variations exist for aryl systems. The conversion of the aryl iodide to an aryl bromide or chloride can alter the reactivity in subsequent coupling reactions, allowing for selective, stepwise functionalization if other halides are present in the molecule. nih.gov For instance, converting the iodide to the less reactive bromide could allow for selective reaction at another, more reactive site.

Cyanation: The iodo group can be displaced by a cyanide group (e.g., using CuCN or a palladium-catalyzed reaction with Zn(CN)₂) to form the corresponding benzonitrile. The resulting cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various nitrogen-containing heterocycles.

Construction of Heterocyclic Systems

The dual functionality of the ketone and the reactive aromatic ring in 4'-Iodo-3'-(trifluoromethyl)acetophenone and its derivatives makes it a valuable precursor for synthesizing a variety of heterocyclic compounds.

The acetyl group and the adjacent aromatic ring can participate in condensation and cyclization reactions to form fused ring systems, most notably quinolines. Quinolines are a prominent class of heterocycles found in numerous biologically active compounds. nih.gov

Friedländer Annulation: In a typical Friedländer synthesis, an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl. A derivative of 4'-Iodo-3'-(trifluoromethyl)acetophenone, where an amino group is introduced ortho to the acetyl group, could undergo this reaction. Condensation with a carbonyl compound would lead to the formation of a highly substituted quinoline (B57606) ring bearing both the iodo and trifluoromethyl substituents.

Doebner Synthesis: The Doebner synthesis is a method for producing quinoline-4-carboxylic acids from anilines, pyruvic acid, and an aldehyde. nih.gov By modifying 4'-Iodo-3'-(trifluoromethyl)acetophenone to an aniline (B41778) derivative, it could serve as the aniline component in this three-component reaction, yielding complex quinoline structures. nih.gov

The presence of the trifluoromethyl group makes 4'-Iodo-3'-(trifluoromethyl)acetophenone an important building block for the synthesis of fluorinated heterocycles. researchgate.nete-bookshelf.de Organofluorine compounds are of immense interest in medicinal chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability and binding affinity. le.ac.ukmdpi.com The ketone functionality can be used as a handle to build various heterocyclic rings. For example, condensation of the ketone with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could lead to isoxazoles, both of which would contain the valuable trifluoromethylphenyl moiety.

Development of Precursors for Complex Molecules

4'-Iodo-3'-(trifluoromethyl)acetophenone serves as a key intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. google.comgoogleapis.com The trifluoromethyl group is a common feature in many modern drugs, where it can enhance lipophilicity and metabolic stability. mdpi.comjelsciences.com

The compound's utility lies in its ability to undergo sequential, regioselective functionalization. For example, the iodo group can be used as a handle for a cross-coupling reaction to build a core structure. Subsequently, the ketone can be modified—reduced to an alcohol, converted to an amine via reductive amination, or used in aldol (B89426) or similar condensation reactions—to add further complexity and introduce new functional groups. This stepwise approach allows for the controlled and systematic construction of intricate molecular targets, making 4'-Iodo-3'-(trifluoromethyl)acetophenone a strategic starting material in multi-step synthetic campaigns.

Lack of Specific Research Data Hinders Detailed Analysis of 4'-Iodo-3'-(trifluoromethyl)acetophenone Derivatization

The chemical structure of 4'-Iodo-3'-(trifluoromethyl)acetophenone incorporates three key functional groups that are highly valuable in synthetic organic chemistry: an acetophenone (B1666503) moiety, a trifluoromethyl group, and an iodo group. The presence of the iodo group on the aromatic ring makes it a prime candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Sonogashira, and Heck couplings are routinely employed to elaborate aryl iodides into more complex structures. It is therefore plausible that 4'-Iodo-3'-(trifluoromethyl)acetophenone could serve as a versatile building block in the synthesis of a wide array of fluorinated compounds. However, without specific published research, any discussion of its role in synthesizing fluorinated building blocks would be purely speculative.

Furthermore, the ketone functional group in 4'-Iodo-3'-(trifluoromethyl)acetophenone is a prochiral center, making it a suitable substrate for asymmetric transformations to produce chiral intermediates, specifically chiral alcohols. The asymmetric reduction of ketones is a well-established and critical process in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. Various methods, including the use of chiral catalysts (e.g., those based on ruthenium, rhodium, or iridium) and biocatalytic approaches employing enzymes or whole-cell systems, are commonly used to achieve high enantioselectivity. For instance, studies on the asymmetric reduction of the similar compound 3'-(trifluoromethyl)acetophenone (B147564) have demonstrated the feasibility of obtaining the corresponding chiral alcohol with high enantiomeric excess. nih.gov It is highly probable that similar methodologies could be successfully applied to 4'-Iodo-3'-(trifluoromethyl)acetophenone to yield the corresponding chiral 1-(4'-iodo-3'-(trifluoromethyl)phenyl)ethanol. This chiral intermediate could then be further functionalized via reactions at the iodo position to create a diverse range of complex, enantiomerically pure molecules.

Despite these strong possibilities based on the known reactivity of analogous compounds, the absence of specific experimental data, including reaction conditions, yields, and enantiomeric excesses for the derivatization and asymmetric transformation of 4'-Iodo-3'-(trifluoromethyl)acetophenone, prevents the creation of a detailed and scientifically accurate article as outlined. Further experimental research is required to fully explore and document the synthetic utility of this promising fluorinated compound.

Computational and Theoretical Investigations of 4 Iodo 3 Trifluoromethyl Acetophenone

Electronic Structure and Reactivity Modeling

Modeling the electronic structure is fundamental to predicting a molecule's physical and chemical properties. Techniques such as Density Functional Theory (DFT) are employed to calculate ground-state properties, while analyses of molecular orbitals and electrostatic potential surfaces help in forecasting its reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For substituted acetophenones, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict various ground-state properties.

These calculations begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For 4'-Iodo-3'-(trifluoromethyl)acetophenone, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. The presence of the bulky iodine atom and the trifluoromethyl group ortho to each other on the phenyl ring introduces significant steric and electronic effects that influence the final geometry, particularly the orientation of the acetyl group relative to the aromatic ring.

Table 1: Representative Calculated Ground State Properties of Substituted Acetophenones (Illustrative) This table is illustrative, based on typical results from DFT calculations on analogous compounds, as specific data for 4'-Iodo-3'-(trifluoromethyl)acetophenone is not available.

| Property | Typical Method | Expected Value for 4'-Iodo-3'-(trifluoromethyl)acetophenone | Significance |

| Total Energy (a.u.) | B3LYP/6-311G(d,p) | < -722 a.u. | Indicates the molecule's thermodynamic stability. |

| Dipole Moment (Debye) | B3LYP/6-311G(d,p) | ~3.0 - 4.5 D | Reflects the overall polarity arising from electronegative F, O, and I atoms. |

| C=O Bond Length (Å) | B3LYP/6-311G(d,p) | ~1.21 - 1.23 Å | Characterizes the carbonyl group, which is a primary site for reactions. |

| C-I Bond Length (Å) | B3LYP/6-311G(d,p) | ~2.08 - 2.12 Å | Represents the length of the carbon-iodine bond, a potential site for cleavage. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nist.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests the molecule is more reactive and easily polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. nist.govnih.gov

For 4'-Iodo-3'-(trifluoromethyl)acetophenone, the HOMO is expected to be localized primarily on the phenyl ring and the iodine atom, which has lone pairs of electrons. The LUMO is anticipated to be centered on the carbonyl group and the trifluoromethyl group, as both are strongly electron-withdrawing. The electron-withdrawing nature of both the iodo and trifluoromethyl substituents would lower the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, leading to a relatively small HOMO-LUMO gap and indicating high reactivity.

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), global hardness (η), and global electrophilicity index (ω), can be calculated to quantify reactivity.

Table 2: Calculated Quantum Chemical Parameters for 3'-(trifluoromethyl)acetophenone (B147564) Data from a study on a related compound, calculated at the B3LYP/6-311++G(d,p) level. researchgate.net These values serve as an estimate for discussing the target molecule.

| Parameter | Value (eV) | Formula |

| EHOMO | -7.957 | - |

| ELUMO | -1.742 | - |

| Energy Gap (ΔE) | 6.215 | ELUMO - EHOMO |

| Ionization Potential (I) | 7.957 | -EHOMO |

| Electron Affinity (A) | 1.742 | -ELUMO |

| Global Hardness (η) | 3.107 | (I - A) / 2 |

| Electronegativity (χ) | 4.849 | (I + A) / 2 |

| Global Electrophilicity (ω) | 3.784 | μ2 / 2η (where μ = -χ) |

For 4'-Iodo-3'-(trifluoromethyl)acetophenone, the addition of the iodine atom would likely decrease the HOMO-LUMO gap compared to the value shown above, further increasing its electrophilicity and reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These are sites for nucleophilic attack.

Green/Yellow Regions : Represent neutral or weakly polarized areas.

For 4'-Iodo-3'-(trifluoromethyl)acetophenone, the MEP surface would clearly show a strong negative potential (red) around the carbonyl oxygen atom, making it the primary site for protonation or interaction with Lewis acids. A positive potential (blue) would be expected around the hydrogen atoms of the acetyl group and, significantly, on the iodine atom along the C-I bond axis. This positive region on the iodine atom is known as a "sigma-hole" (σ-hole) and allows it to act as a Lewis acid, forming halogen bonds with electron donors. researchgate.net The trifluoromethyl group would also contribute to creating a positive potential on the adjacent ring carbons. This analysis helps rationalize the molecule's intermolecular interactions and preferred sites of reaction.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state (TS). Locating the TS on the potential energy surface and calculating its energy is crucial for understanding reaction kinetics. Transition state calculations are used to determine the activation energy (energy barrier), which is the minimum energy required for a reaction to occur.

For 4'-Iodo-3'-(trifluoromethyl)acetophenone, a common reaction would be the nucleophilic addition to the carbonyl carbon. Computational studies could model the reaction with a nucleophile (e.g., a Grignard reagent or a hydride source). The process involves:

Locating Reactants and Products : The geometries of the starting materials and final products are fully optimized.

Finding the Transition State : A search algorithm is used to find the saddle point on the potential energy surface connecting reactants and products. This structure represents the peak of the energy barrier.

Frequency Calculation : A vibrational frequency analysis is performed on the TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the formation of the new bond to the carbonyl carbon and the breaking of the C=O pi-bond).

These calculations would reveal the Gibbs free energy of activation (ΔG‡), which directly relates to the reaction rate. By comparing the energy barriers for different possible pathways or stereochemical outcomes, chemists can predict which product is likely to form fastest (kinetic control).

Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational solvation models are used to account for the effects of the solvent environment. These models can be broadly categorized as:

Explicit Solvation : Individual solvent molecules are included in the calculation. This is computationally expensive but provides a detailed picture of specific solute-solvent interactions like hydrogen bonding.

Implicit Solvation (Continuum Models) : The solvent is treated as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum. This approach is computationally efficient and effectively captures bulk solvent effects. researchgate.net Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.net

In studies of reactions involving 4'-Iodo-3'-(trifluoromethyl)acetophenone, using an implicit solvent model would be essential for obtaining realistic energy barriers. Polar solvents would be expected to stabilize charged intermediates and transition states more effectively than nonpolar solvents, potentially lowering the activation energy and accelerating the reaction rate. The choice of solvent model can be critical for accurately reproducing experimental observations.

Intermolecular Interactions and Crystal Packing of 4'-Iodo-3'-(trifluoromethyl)acetophenone: A Theoretical Investigation

The solid-state structure and ultimate physicochemical properties of a molecular crystal are governed by the intricate network of intermolecular interactions that dictate how individual molecules pack together. For 4'-Iodo-3'-(trifluoromethyl)acetophenone, a molecule featuring a halogen atom (iodine), a trifluoromethyl group, and a carbonyl moiety, a diverse range of non-covalent interactions are anticipated to play a crucial role in its crystal packing. These include hydrogen bonds, halogen bonds, and van der Waals forces. Computational and theoretical methods provide powerful tools to dissect and quantify these interactions, offering a detailed understanding of the supramolecular architecture. Lacking a publicly available crystal structure for 4'-Iodo-3'-(trifluoromethyl)acetophenone, this section will explore the theoretical underpinnings and methodologies used for such an investigation, drawing parallels from studies on analogous halogenated and trifluoromethyl-containing organic compounds.

Hirshfeld Surface Analysis for Non-Covalent Interactions in Solid-State Structures

Hirshfeld surface analysis is a potent computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgbiointerfaceresearch.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting three-dimensional Hirshfeld surface provides a rich, visual representation of the molecule's immediate environment and its interactions with neighboring molecules.

The Hirshfeld surface can be mapped with various properties, one of the most informative being the normalized contact distance, dnorm. The dnorm is calculated based on the distances from any point on the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded, with red regions indicating intermolecular contacts shorter than the sum of van der Waals radii (indicative of strong interactions), white regions representing contacts approximately equal to the van der Waals separation, and blue regions showing contacts longer than the van der Waals radii (weaker interactions). mdpi.com

For 4'-Iodo-3'-(trifluoromethyl)acetophenone, one would expect to observe distinct red spots on the dnorm surface. These would likely correspond to potential C–H···O hydrogen bonds involving the acetyl group, C–H···F interactions with the trifluoromethyl group, and I···O or I···N (if co-crystallized with a nitrogenous base) halogen bonds.

Table 1: Illustrative Data from a Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | 35-45% | Represents the most abundant, though generally weak, van der Waals contacts. |

| C···H/H···C | 15-25% | Indicates C-H···π interactions, which are common in aromatic systems. |

| O···H/H···O | 10-20% | Corresponds to hydrogen bonding, likely involving the carbonyl oxygen as an acceptor. |

| F···H/H···F | 5-15% | Suggests the presence of weak C-H···F hydrogen bonds. |

| I···O/O···I | 3-8% | Indicative of halogen bonding between the iodine atom and the carbonyl oxygen of a neighboring molecule. |

| I···H/H···I | 2-7% | Represents weaker contacts involving the iodine atom. |

Note: The data in this table is hypothetical and serves to illustrate the type of quantitative information that would be obtained from a Hirshfeld surface analysis of 4'-Iodo-3'-(trifluoromethyl)acetophenone.

Quantitative Analysis of Intermolecular Hydrogen Bonding and Halogen Bonding

Beyond the visualization provided by Hirshfeld analysis, a more detailed quantitative assessment of the energies associated with specific intermolecular interactions is crucial for a complete understanding of crystal packing. acs.orgnih.gov

Hydrogen Bonding: In the solid state of 4'-Iodo-3'-(trifluoromethyl)acetophenone, the carbonyl oxygen is a potential hydrogen bond acceptor, while the aromatic and methyl protons can act as donors. The trifluoromethyl group, due to the high electronegativity of fluorine, can also participate in weak C–H···F hydrogen bonds. frontiersin.orgnih.gov The strength of these interactions can be evaluated through quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can provide precise information on bond distances, angles, and, most importantly, the interaction energies. For instance, a C–H···O hydrogen bond is generally stronger than a C–H···F interaction.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). acs.org The iodine atom in 4'-Iodo-3'-(trifluoromethyl)acetophenone is a prime candidate for forming halogen bonds. The electron-withdrawing nature of the aromatic ring and the trifluoromethyl group would enhance the positive electrostatic potential (the σ-hole) on the outer surface of the iodine atom, making it a more effective halogen bond donor. acs.orgnih.gov The carbonyl oxygen of a neighboring molecule would be a likely halogen bond acceptor.

The strength of a halogen bond is highly directional and dependent on the R–I···O angle (where R is the carbon atom attached to the iodine), which tends to be close to 180°. researchgate.net Computational methods can quantify the energy of these bonds, which can be significant in influencing the crystal architecture. In some structures, I···I or I···π interactions are also observed, further contributing to the stability of the crystal lattice. nih.govrsc.org

Table 2: Theoretical Bond Characteristics for Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | C-H (methyl/aromatic) | O=C | 2.2 - 2.8 | 1 - 4 |

| Weak Hydrogen Bond | C-H (aromatic) | F-C | 2.3 - 3.0 | 0.5 - 2 |

| Halogen Bond | C-I | O=C | 2.8 - 3.4 | 2 - 6 |

Note: This table presents typical ranges for bond distances and energies for the types of interactions expected in a crystal of 4'-Iodo-3'-(trifluoromethyl)acetophenone, based on literature values for similar functional groups.

Applications in Methodological Development Within Organic Synthesis

Development of Novel Catalytic Systems

The presence of distinct and synthetically important functional groups on the 4'-Iodo-3'-(trifluoromethyl)acetophenone molecule makes it an ideal candidate for the development and evaluation of new catalysts. Researchers can exploit the different reactivities of the carbon-iodine (C-I) and carbon-trifluoromethyl (C-CF3) bonds to test the limits of catalytic activity and selectivity.

Substrate for Investigating New Catalysts for C-I or C-CF3 Transformations

The carbon-iodine bond is a cornerstone of cross-coupling reactions, frequently employed in the formation of carbon-carbon and carbon-heteroatom bonds. Consequently, 4'-Iodo-3'-(trifluoromethyl)acetophenone is an excellent substrate for testing the efficacy of new catalysts, particularly those based on palladium and copper, in reactions such as Suzuki, Heck, and Sonogashira couplings. The electronic effect of the adjacent trifluoromethyl group provides a specific chemical environment to probe a catalyst's tolerance to electron-withdrawing substituents.

More recently, significant focus has been placed on the activation of the highly stable C-F bonds within the trifluoromethyl group. nih.govscispace.com The development of methods for the direct transformation of ArCF3 to ArCF2R (where R is a functional group) would be of great utility in medicinal chemistry. nih.gov This molecule serves as a benchmark substrate for catalysts designed to achieve selective monodefluorination or defluoroalkylation, a challenging but increasingly important transformation. nih.govscispace.com For instance, research has demonstrated that catalytic systems can activate a single C-F bond in trifluoromethyl arenes to yield difluoromethyl or difluoroalkyl aromatic compounds, offering a pathway to diversify these common motifs. nih.govscispace.com

Table 1: Catalytic Transformations Investigated Using Aryl-CF3 Substrates This table is interactive. Click on the headers to sort.

| Transformation Type | Metal/Catalyst System | Bond Targeted | Potential Product |

|---|---|---|---|

| Cross-Coupling | Palladium(0) or Copper(I) | C-I | Biaryls, Alkynylated Arenes |

| Trifluoromethylation | Copper(I) or Palladium(0) | C-I | (Used with CF3 source on different substrate) |

| Monodefluorination | Palladium(II) Acetate | C-F | Ar-CF2H |

| Defluoroalkylation | Organocatalyst (Photoredox) | C-F | Ar-CF2R |

Probing Reaction Efficiency and Selectivity

The multifunctionality of 4'-Iodo-3'-(trifluoromethyl)acetophenone is crucial for assessing the selectivity of new catalytic methods. A significant challenge in modern catalysis is achieving chemoselectivity—the ability to react with one functional group while leaving others intact. This substrate allows chemists to determine if a new catalyst can, for example, functionalize the C-I bond without affecting the CF3 group, the acetyl group, or the aromatic C-H bonds.

Conversely, catalysts can be developed to selectively target the acetyl group. For instance, bimetallic iron-ruthenium nanoparticle catalysts have proven highly effective for the selective hydrodeoxygenation of the ketone in various acetophenone (B1666503) derivatives, converting it to an ethyl group while leaving the aromatic ring and other functionalities untouched. rsc.orgrsc.org Using 4'-Iodo-3'-(trifluoromethyl)acetophenone in such a system would stringently test the catalyst's ability to reduce the ketone without initiating side reactions at the iodo or trifluoromethyl sites. The development of such selective catalysts is vital for creating efficient, multi-step synthetic pathways that avoid the need for cumbersome protecting groups. rsc.org

Contribution to Green Chemistry Principles

The push for environmentally benign chemical processes has spurred innovation in synthetic methodology. 4'-Iodo-3'-(trifluoromethyl)acetophenone is utilized in research that aligns with the core tenets of green chemistry, including the development of sustainable reaction pathways and the reduction of reliance on heavy metals.

Metal-Free Approaches to Functionalization

A major goal in green chemistry is to replace reactions that depend on toxic or precious transition metals with metal-free alternatives. 4'-Iodo-3'-(trifluoromethyl)acetophenone can be a key substrate in the development of such methods. Recent advances include light-assisted, catalyst-free trifluoromethylation and alkylation of arenes, which avoids harsh oxidizing or reducing agents and their byproducts. mcgill.ca

Furthermore, metal-free C-H bond functionalization is a rapidly expanding field. researchgate.net Strategies using hypervalent iodine reagents have been developed for the oxidative cross-coupling of aromatic compounds without the need for a metal catalyst. nih.gov Similarly, robust methods for the defluoroalkylation of trifluoromethyl arenes have been developed using a combination of two organocatalysts and visible light, completely avoiding the use of metals. scispace.com These approaches represent a paradigm shift in synthesis, offering cleaner and more sustainable pathways for modifying complex aromatic structures.

Advancements in Fluorination Chemistry

The introduction of fluorine atoms or fluorine-containing groups can dramatically alter the biological and chemical properties of a molecule. acs.orgresearchgate.net 4'-Iodo-3'-(trifluoromethyl)acetophenone is central to advancements in this field, both as a target for further fluorination and as a precursor for novel fluorinated structures.

The development of "tamed" electrophilic fluorinating reagents, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), has revolutionized the synthesis of fluorinated compounds. acs.orgmdpi.com These reagents allow for the selective fluorination of various substrates under milder conditions. The acetyl group in 4'-Iodo-3'-(trifluoromethyl)acetophenone makes it a candidate for α-fluorination studies using these modern reagents, potentially catalyzed by organocatalysts to achieve high enantioselectivity. mdpi.com

Beyond adding fluorine, there is growing interest in the transformation of existing fluoroalkyl groups. The trifluoromethyl group, often considered unreactive, can now be selectively modified. scispace.com Methods for converting α-trifluoromethyl alkenes (which can be synthesized from acetophenone precursors) into various gem-difluoroalkenes using transition metal or photocatalysts are being explored. rsc.org More directly, the selective activation of a C-F bond in the trifluoromethyl group of the aromatic ring itself allows for its conversion into a difluoromethyl (Ar-CF2H) or difluoroalkyl (Ar-CF2R) group, opening up new avenues for creating valuable isosteres for drug discovery. scispace.com

Exploration of Trifluoromethylation Methods

The synthesis of trifluoromethylated aromatic compounds is a central goal in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethyl (CF3) group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing character. nih.gov Consequently, the development of novel and efficient trifluoromethylation methods is an area of active research.

Rather than being a reagent for trifluoromethylation, 4'-Iodo-3'-(trifluoromethyl)acetophenone serves as a valuable benchmark product for assessing the efficacy and scope of new trifluoromethylating protocols. The presence of multiple functional groups—the ketone, the trifluoromethyl group, and the iodine—on the aromatic ring presents a complex synthetic challenge. A successful synthesis of this molecule would demonstrate a new method's tolerance for these varied groups and its ability to control regioselectivity.

Modern trifluoromethylation strategies that could be employed or tested in the synthesis of such compounds include:

Copper-Catalyzed Trifluoromethylation: This involves the use of a copper-trifluoromethyl complex to introduce the CF3 group onto an aryl ring, often starting from an aryl iodide. nih.gov The development of these methods focuses on improving reaction conditions and broadening the substrate scope. researchgate.net

Photoredox Catalysis: Light-mediated reactions can generate trifluoromethyl radicals from sources like iodotrifluoromethane under mild conditions, which can then be used to trifluoromethylate aromatic rings. nih.gov

Electrophilic Trifluoromethylating Reagents: Reagents such as Togni's and Umemoto's reagents are designed to act as sources of an electrophilic "CF3+" equivalent, enabling the trifluoromethylation of nucleophilic substrates. researchgate.netdiscoveroakwoodchemical.commdpi.com

The successful and high-yield synthesis of 4'-Iodo-3'-(trifluoromethyl)acetophenone would be a testament to the utility of a new trifluoromethylation method, proving its robustness and applicability to complex, electronically-differentiated aromatic systems.

Role in Accessing Diverse Fluorinated Molecules

The primary value of 4'-Iodo-3'-(trifluoromethyl)acetophenone in creating molecular diversity lies in the reactivity of its carbon-iodine (C-I) bond. The iodo group serves as a versatile synthetic handle, making the compound an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. This allows chemists to readily introduce new carbon-carbon and carbon-heteroatom bonds at the 4'-position, transforming the simple starting material into a library of more complex fluorinated molecules.

Aryl iodides are highly prized substrates for these reactions due to the C-I bond's relatively high reactivity, which often allows for milder reaction conditions compared to aryl bromides or chlorides. cas.cnresearchgate.net By leveraging established cross-coupling methodologies, the core structure of 4'-Iodo-3'-(trifluoromethyl)acetophenone can be elaborated into a vast array of derivatives.

| Reaction Name | Coupling Partner | Catalyst/Reagents | New Bond Formed | Resulting Structure Type |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst, Base | C-C (Aryl-Aryl) | Biphenyls, stilbenes |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (Aryl-Alkynyl) | Aryl alkynes |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) | Stilbenes, cinnamates |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C-N (Aryl-Amino) | Diaryl amines, anilines |

| Stille Coupling | Organostannane | Pd catalyst | C-C (Aryl-Aryl/Vinyl) | Biphenyls, stilbenes |

This synthetic flexibility makes 4'-Iodo-3'-(trifluoromethyl)acetophenone a valuable building block for creating libraries of novel fluorinated compounds for screening in drug discovery and materials science.

Role as a Precursor for Advanced Research Materials

The unique combination of functional groups in 4'-Iodo-3'-(trifluoromethyl)acetophenone makes it a promising precursor for the synthesis of advanced materials where specific electronic and physical properties are required. The trifluoromethyl group is particularly influential in modifying the characteristics of organic materials.

Synthetic Building Block for Liquid Crystal Materials and Dyestuffs

Liquid Crystal Materials: The design of liquid crystal (LC) molecules requires a careful balance of molecular shape, polarity, and polarizability. nih.gov Typically, LC molecules consist of a rigid core and flexible terminal chains. The introduction of fluorine atoms or trifluoromethyl groups into the molecular structure is a well-established strategy for tuning the mesomorphic and electro-optical properties of liquid crystals. beilstein-journals.org The CF3 group, with its strong dipole moment and steric bulk, can significantly influence properties like dielectric anisotropy, melting point, and the stability of nematic or smectic phases. nih.govfigshare.com

4'-Iodo-3'-(trifluoromethyl)acetophenone can serve as a key intermediate for such materials. The iodo-substituted trifluoromethylphenyl core represents a fragment of a larger mesogenic structure. Using cross-coupling reactions like the Suzuki coupling, the iodo-group can be used to link this core to other aromatic rings, forming the extended, rigid structures characteristic of liquid crystals. figshare.com For instance, coupling with a phenylboronic acid derivative would yield a biphenyl core, a common motif in LC design. researchgate.net

Dyestuffs: The color and performance of organic dyes are determined by their electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The introduction of strong electron-withdrawing groups, such as the trifluoromethyl group, can significantly alter these energy levels. nih.gov This allows for the fine-tuning of a dye's absorption and emission wavelengths, effectively changing its color and photophysical properties. nih.gov

While not a dye itself, 4'-Iodo-3'-(trifluoromethyl)acetophenone can be incorporated into larger dye structures. For example, it could be a precursor to an amino-substituted derivative via Buchwald-Hartwig amination. This resulting amine could then be diazotized and coupled with other aromatic compounds to form azo dyes. jbiochemtech.comresearchgate.netjbiochemtech.com In such a structure, the trifluoromethyl group would act as a powerful modulator of the chromophore's electronic properties.

| Structural Feature | Relevance to Liquid Crystals | Relevance to Dyestuffs |

|---|---|---|

| Aromatic Ring | Provides rigidity, forming the core of the mesogen. | Forms the backbone of the chromophore system. |

| Trifluoromethyl (CF3) Group | Influences dielectric anisotropy, phase behavior, and thermal stability. beilstein-journals.org | Acts as a strong electron-withdrawing group to tune absorption/emission wavelengths (color). nih.gov |

| Iodo (I) Group | Acts as a key reactive site for cross-coupling reactions (e.g., Suzuki) to build the extended rigid core required for mesophase formation. figshare.comresearchgate.net | Enables elaboration into more complex dye structures through C-C or C-N bond formation. |

| Acetophenone (C(O)CH3) Group | Can be part of the rigid core or modified to alter polarity and intermolecular interactions. | Can be a component of the chromophore or a reactive site for condensation reactions to build larger dye systems. |

Q & A

Q. How should researchers handle batch-to-batch variability in spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.